Stigmasta-3,5-diene is a steradiene primarily found in vegetable oils, particularly olive oil. [, , , , , , , , , , , , , , , , , , , ] It serves as a valuable marker for detecting the presence of refined oil in virgin olive oil. [, , , , , ] This is because Stigmasta-3,5-diene is not naturally present in significant amounts in virgin olive oil, but forms during the refining process. [, , ]
Limited information on the specific physical and chemical properties of Stigmasta-3,5-diene is available within the provided literature. As a steradiene, it is expected to be a lipophilic compound, meaning it dissolves readily in fats and oils. [] Further research is needed to determine its melting point, boiling point, solubility in various solvents, and other physicochemical characteristics.
Marker for Olive Oil Adulteration: Stigmasta-3,5-diene serves as a key indicator for detecting the presence of refined oil in virgin olive oil. [, , , , , ] Since it forms during refining and is not found in significant amounts naturally, its presence can reveal adulteration.
Peat Decomposition Indicator: The presence and transformation of Stigmasta-3,5-diene in peat cores can provide insights into the age and decomposition stages of peat, contributing to our understanding of carbon cycling in peatlands. []
Plant Constituent Identification: Stigmasta-3,5-diene has been identified as a constituent in various plant species, including Hypodaphnis zenkeri, Albizia adianthifolia, Pterocarpus angolensis, Aspergillus salwaensis, Urena lobata, and Bombax ceiba. [, , , , ]
Food Authenticity: Analyzing Stigmasta-3,5-diene levels can help assess the authenticity and quality of commercial food products like coconut oil. []
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